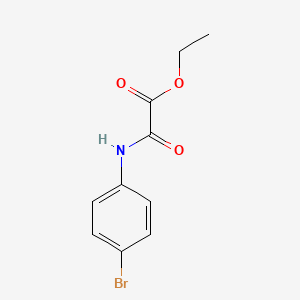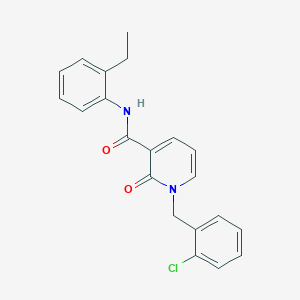
Ethyl (4-Bromoanilino)(Oxo)Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-Bromoanilino)(Oxo)Acetate is a chemical compound with the linear formula C10H10BrNO3 . It has a molecular weight of 272.1 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl (4-Bromoanilino)(Oxo)Acetate is represented by the linear formula C10H10BrNO3 . The InChI code for this compound is 1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) .Applications De Recherche Scientifique
Antimicrobial Agents
Ethyl (4-Bromoanilino)(Oxo)Acetate has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects . The development of new antimicrobial agents is crucial in the fight against antibiotic-resistant bacteria.
Anticancer Research
This compound has been explored for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, particularly in breast cancer models . The ability to target cancer cells selectively while sparing healthy cells is a significant advantage in cancer treatment.
Pharmaceutical Intermediates
Ethyl (4-Bromoanilino)(Oxo)Acetate is used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure makes it a valuable building block for creating more complex molecules with therapeutic potential. This application is particularly important in the development of new drugs and treatments for various diseases .
Molecular Docking Studies
The compound has been utilized in molecular docking studies to understand its interaction with biological targets. These studies help in predicting the binding affinity and mode of action of the compound with specific proteins or enzymes. Such insights are valuable in drug design and development, allowing researchers to optimize the compound’s efficacy and reduce potential side effects .
Anti-inflammatory Agents
Research has indicated that Ethyl (4-Bromoanilino)(Oxo)Acetate possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease . The development of new anti-inflammatory agents is essential for managing chronic inflammatory conditions.
Antioxidant Properties
The compound has been studied for its antioxidant properties, which involve scavenging free radicals and protecting cells from oxidative stress. Oxidative stress is linked to various diseases, including neurodegenerative disorders and cardiovascular diseases. By neutralizing free radicals, Ethyl (4-Bromoanilino)(Oxo)Acetate can help in preventing or mitigating these conditions .
Enzyme Inhibition
Ethyl (4-Bromoanilino)(Oxo)Acetate has been investigated for its ability to inhibit specific enzymes. Enzyme inhibitors are crucial in the treatment of diseases where enzyme activity is dysregulated. For example, inhibiting enzymes involved in the replication of viruses can be a strategy for antiviral therapies . Understanding the inhibitory mechanisms can lead to the development of targeted treatments.
Chemical Synthesis
In addition to its biological applications, Ethyl (4-Bromoanilino)(Oxo)Acetate is used in chemical synthesis. It serves as a precursor for synthesizing various organic compounds, including dyes, polymers, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable reagent in organic chemistry .
Propriétés
IUPAC Name |
ethyl 2-(4-bromoanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWFLEVLFXJHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-Bromoanilino)(Oxo)Acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663025.png)
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide](/img/structure/B2663027.png)
![8-(tert-butyl)-N-(2,6-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2663028.png)



![N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2663037.png)


![N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2663041.png)

![4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2663043.png)

![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2663046.png)